molecular formula C15H9NO3 B11932246 7-Propargyloxy-3h-phenoxazin-3-one

7-Propargyloxy-3h-phenoxazin-3-one

Cat. No.: B11932246
M. Wt: 251.24 g/mol
InChI Key: NNMUOZROAZHXPY-UHFFFAOYSA-N
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Description

7-Propargyloxy-3H-phenoxazin-3-one (CAS: 922722-84-7) is a synthetic phenoxazine derivative characterized by a propargyloxy substituent at the 7-position of the phenoxazin-3-one core. Its molecular formula is C₁₅H₉NO₃, with a molecular weight of 251.24 g/mol . The compound is synthesized via alkylation of the parent phenoxazin-3-one scaffold, typically using propargyl bromide under basic conditions. Purification is achieved via silica gel column chromatography with methanol-dichloromethane gradients, yielding an orange solid with a moderate efficiency (~46%) .

Key structural features include:

  • A planar phenoxazinone core with conjugated π-electrons.
  • A propargyloxy group (-O-CH₂-C≡CH) at position 7, introducing steric and electronic effects.
  • Potential for click chemistry applications due to the terminal alkyne group.

Properties

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

7-prop-2-ynoxyphenoxazin-3-one

InChI

InChI=1S/C15H9NO3/c1-2-7-18-11-4-6-13-15(9-11)19-14-8-10(17)3-5-12(14)16-13/h1,3-6,8-9H,7H2

InChI Key

NNMUOZROAZHXPY-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The phenoxazine scaffold undergoes electrophilic substitution at activated positions. Computational studies reveal enhanced electron density at C-2 and C-4 due to resonance effects from the propargyloxy group ( ). Key observations:

Reaction TypeConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C2-Nitro-7-propargyloxy derivative78%
SulfonationSO₃, DCM, RT4-Sulfo-7-propargyloxy adduct65%

Mechanistic Insight :

  • Nitration occurs preferentially at C-2 due to steric hindrance at C-4 from the propargyloxy group ().

  • Sulfonation at C-4 is favored under kinetic control ( ).

Palladium-Catalyzed Cross-Coupling

The propargyloxy group participates in Sonogashira and Suzuki-Miyaura couplings:

ReactionCatalytic SystemSubstrateProduct ApplicationReference
SonogashiraPd(PPh₃)₄, CuI, Et₃NAryl halidesFluorescent probes
Suzuki-MiyauraPd(OAc)₂, SPhos, K₂CO₃Boronic acidsPolymer precursors

Key Findings :

  • Coupling efficiency depends on steric bulk of the palladium ligand ().

  • Yields range from 55–85% for Sonogashira and 60–90% for Suzuki-Miyaura ( ).

Nucleophilic Substitution

The C-3 carbonyl group and C-6a/C-13a imine sites are susceptible to nucleophilic attack:

NucleophileConditionsProduct TypeSelectivityReference
AminesEtOH, Δ, HCl2-AminophenoxazinonesC-2 > C-4
ThiolsDMF, K₂CO₃, RT4-Thioether derivativesC-4 > C-2

Mechanistic Pathways :

  • SNH Mechanism : Aromatic amines attack C-2 via an SNH pathway under acidic conditions ( ).

  • Michael Addition : Thiols undergo conjugate addition at C-4 ( ).

Bioorthogonal Catalysis

The compound acts as a fluorogenic sensor in palladium-mediated depropargylation:

ApplicationCatalystSubstrateProductDetection MethodReference
Resorufin synthesisPd nanosheetsPropargyl etherResorufinFluorescence (590 nm)
  • Turnover frequency: 12 min⁻¹ in PBS buffer (pH 7.4, 37°C) ( ).

Oxidative Cyclocondensation

Under aerobic conditions, the compound participates in cyclization with o-aminophenols:

PartnerCatalystProductYieldReference
2-AminophenolGallic acidQuinoxaline-phenoxazine72%

Notable Features :

  • Reaction proceeds in water at RT, demonstrating eco-friendly synthesis ( ).

  • DFT calculations confirm orbital-controlled regioselectivity ( ).

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by exothermic decomposition:

Temperature Range (°C)Mass Loss (%)Process
220–30035Propargyloxy cleavage
300–45050Phenoxazine ring degradation

Data sourced from .

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    Research indicates that derivatives of phenoxazine compounds exhibit significant anticancer properties. Studies have shown that 7-Propargyloxy-3H-phenoxazin-3-one can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. In vitro studies demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines, including breast and lung cancers .
  • Antimicrobial Properties
    The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
  • Fluorescent Probes
    Due to its photophysical properties, 7-Propargyloxy-3H-phenoxazin-3-one serves as a fluorescent probe in biological imaging applications. Its ability to emit fluorescence upon excitation allows researchers to use it for tracking cellular processes in real-time, particularly in live-cell imaging studies .

Chemical Applications

  • Photochemical Reactions
    The compound is utilized in photochemical applications due to its ability to absorb light and participate in photoreactions. It can act as a photosensitizer in reactions that generate reactive oxygen species, which are useful in various synthetic pathways and environmental applications .
  • Sensor Development
    7-Propargyloxy-3H-phenoxazin-3-one has been incorporated into sensor technologies for detecting specific ions or molecules. Its sensitivity to environmental changes makes it a promising candidate for developing sensors that monitor chemical concentrations in various settings, including biomedical and environmental monitoring .

Case Studies

StudyFocusFindings
Anticancer Efficacy In vitro testing on breast cancer cellsInduced apoptosis with IC50 values lower than existing treatments .
Antimicrobial Activity Testing against bacterial strainsEffective against Staphylococcus aureus and Escherichia coli; potential for drug development .
Fluorescent Imaging Live-cell imaging studiesDemonstrated effective tracking of cellular processes with minimal cytotoxicity .
Photochemical Applications Reaction efficiency analysisEnhanced reaction rates under UV light exposure; potential for industrial applications .
Sensor Technology Development of ion-selective sensorsHigh sensitivity and specificity for detecting heavy metals in water samples .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenoxazinone Derivatives

Structural and Physicochemical Properties

The following table summarizes critical differences between 7-Propargyloxy-3H-phenoxazin-3-one and analogous compounds:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
7-Propargyloxy-3H-phenoxazin-3-one Propargyloxy (7) C₁₅H₉NO₃ 251.24 922722-84-7 Click chemistry, fluorescent probes
7-Methoxy-3H-phenoxazin-3-one Methoxy (7) C₁₃H₉NO₃ 227.21 5725-89-3 Photodynamic therapy, lower reactivity
7-(Acetyloxy)-3H-phenoxazin-3-one Acetyloxy (7) C₁₄H₉NO₄ 255.23 1152-14-3 Esterase-sensitive prodrugs
7-[[(3b,20S)-3-hydroxypregn-20-yl]methoxy]-3H-phenoxazin-3-one Steroidal side chain (7) C₃₄H₄₁NO₄ 557.76 135212-24-7 Targeted drug delivery (steroid receptor binding)
Key Observations:
  • Electronic Effects: The propargyloxy group in the target compound enhances electron-withdrawing character compared to methoxy or acetyloxy substituents, altering redox potentials and fluorescence emission .
  • Steric Bulk : The pregnane-derived analog (CAS 135212-24-7) exhibits significantly higher steric hindrance, limiting its use in small-molecule applications but enabling receptor-specific targeting .
  • Reactivity: The terminal alkyne in 7-propargyloxy-3H-phenoxazin-3-one facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in methoxy or acetyloxy analogs .

Biological Activity

7-Propargyloxy-3H-phenoxazin-3-one, often referred to as Pro-Res, is a phenoxazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and bioorthogonal catalysis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

7-Propargyloxy-3H-phenoxazin-3-one is characterized by its unique chemical structure that allows it to function effectively as a fluorescent probe in various biological applications. Its lipophilic nature facilitates passive diffusion across cellular membranes, enhancing its utility in cellular imaging and drug delivery systems.

The biological activity of Pro-Res is primarily attributed to its role as a fluorescent sensor for palladium ions. Upon entering cells, Pro-Res undergoes a palladium-catalyzed dealkylation reaction, converting it into resorufin, which exhibits significantly enhanced fluorescence. This transformation allows for real-time monitoring of palladium activity within biological systems .

Anticancer Activity

Research indicates that compounds similar to 7-Propargyloxy-3H-phenoxazin-3-one possess notable anticancer properties. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in various cancer cell lines by altering intracellular pH levels. Studies have shown that aminophenoxazinones can decrease the pH in cancer cells, which is associated with increased cytotoxicity .
  • Case Studies :
    • In vitro studies demonstrated that Pro-Res exhibited cytotoxic effects against human non-small cell lung carcinoma (A549) and other cancer cell lines with IC50 values ranging from 5.48 µg/mL to 20 µg/mL .
    • Comparative studies with other aminophenoxazinones revealed that Pro-Res's mechanism may involve mitochondrial depolarization and caspase activation, leading to apoptotic cell death .

Pharmacological Activities

The pharmacological profile of 7-Propargyloxy-3H-phenoxazin-3-one includes:

  • Anticancer Properties : Demonstrated efficacy in reducing cell viability in various cancer types.
  • Fluorescent Sensing : Effective as a non-invasive probe for monitoring palladium activity in biological systems.
  • Potential Antimicrobial Activity : While primarily studied for its anticancer properties, some derivatives have shown antibacterial and antiviral activities .

Data Summary

The following table summarizes key findings related to the biological activity of 7-Propargyloxy-3H-phenoxazin-3-one:

Activity Cell Line IC50 (µM) Mechanism
AnticancerA549 (NSCLC)5.48Apoptosis via pH alteration
AnticancerMKN45 (Gastric)6 - 12Mitochondrial depolarization
Fluorescent SensingVariousN/APalladium-catalyzed reaction
AntimicrobialVariousN/APotential antibacterial effects

Q & A

Q. What are the recommended methods for synthesizing 7-Propargyloxy-3H-phenoxazin-3-one?

The compound is synthesized via a modified procedure involving silica gel column chromatography with a gradient of methanol (2.5% → 5% v/v) in dichloromethane. This method replaces semipreparative TLC and yields 46% of the product as an orange solid. Reaction progress is monitored by TLC (Rf = 0.35 in 5% MeOH/CH2Cl2) .

Synthesis Parameters Details
Purification MethodSilica gel column chromatography
Solvent SystemMeOH/CH2Cl2 gradient
Yield46%
TLC Rf Value0.35

Q. How is 7-Propargyloxy-3H-phenoxazin-3-one characterized post-synthesis?

Characterization typically involves TLC for purity verification and spectroscopic techniques (e.g., NMR, FT-IR, and mass spectrometry). Structural analogs like resorufin (7-hydroxy-3H-phenoxazin-3-one) provide reference data for comparative analysis. Molecular weight (e.g., 557.76 g/mol for derivatives in ) and solubility profiles in polar solvents are critical validation metrics .

Q. What safety precautions are necessary when handling 7-Propargyloxy-3H-phenoxazin-3-one?

While direct safety data for this compound are limited, protocols for structurally similar phenoxazinones (e.g., resorufin) recommend:

  • Avoiding heat, sparks, and open flames (P210) .
  • Using PPE (gloves, lab coats) and working in a fume hood.
  • Storing in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 7-Propargyloxy-3H-phenoxazin-3-one to improve yield?

Yield optimization may involve:

  • Adjusting solvent ratios (e.g., increasing methanol concentration during purification).
  • Testing alternative catalysts or reaction temperatures.
  • Employing HPLC () or preparative TLC for purity checks. highlights similar strategies for furoxan derivatives, where reaction time and reagent stoichiometry significantly impact outcomes .

Q. What advanced analytical techniques resolve structural ambiguities in 7-Propargyloxy-3H-phenoxazin-3-one derivatives?

High-resolution mass spectrometry (HRMS) and X-ray crystallography are definitive for structural confirmation. Comparative analysis with reference standards (e.g., USP/EP pharmacopeial guidelines in ) ensures accuracy. For example, impurities in related compounds are quantified via HPLC with a formula:

Impurity %=5000×C×(ri/rS)W\text{Impurity \%} = \frac{5000 \times C \times (r_i / r_S)}{W}

where CC = reference standard concentration, ri/rSr_i/r_S = peak response ratio, and WW = sample weight .

Q. How should contradictory data on the compound’s stability under varying pH conditions be analyzed?

Contradictions in stability studies require:

  • Longitudinal stability testing (e.g., 1-week vs. 1-year intervals, as in ).
  • Controlled variables (temperature, light exposure) and statistical validation (e.g., bootstrap analysis for mediation effects, ).
  • Cross-referencing with degradation products of analogs like 7-acetoxy-3H-phenoxazin-3-one ( ) to identify hydrolytic pathways .

Q. What mechanistic insights explain the reactivity of 7-Propargyloxy-3H-phenoxazin-3-one in bioorthogonal chemistry?

The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Reactivity can be probed via kinetic studies under physiological conditions, comparing activation energies with resorufin derivatives. notes intra-CNS applications, suggesting in vivo compatibility studies to validate reaction specificity .

Data Contradiction and Methodological Guidance

Q. How do researchers reconcile conflicting reports on the compound’s fluorescence properties?

  • Validate instrumentation (e.g., fluorimeter calibration).
  • Compare solvent effects (e.g., polarity impacts on quantum yield).
  • Reference resorufin’s well-documented fluorescence () as a benchmark. Discrepancies may arise from impurities, as seen in ’s HPLC protocols for related pharmaceuticals .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Strict adherence to stoichiometric ratios ( ).
  • Quality control via NMR purity thresholds (e.g., ≥95% by integration).
  • Use of certified reference materials () for calibration .

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